Dazucorilant
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Overview
Description
Dazucorilant is an investigational oral small molecule that functions as a selective and high-affinity non-steroidal glucocorticoid receptor modulator. It is being developed by Corcept Therapeutics for the treatment of various conditions, including amyotrophic lateral sclerosis (ALS). The compound works by blocking the glucocorticoid receptor, which is involved in the body’s response to stress hormones like cortisol .
Preparation Methods
The synthetic routes and reaction conditions for Dazucorilant are not widely published. . Industrial production methods likely involve standard organic synthesis techniques, including purification and crystallization steps to ensure the compound’s purity and stability.
Chemical Reactions Analysis
Dazucorilant undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly involving the aromatic rings, to introduce different substituents. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Dazucorilant has several scientific research applications, including:
Chemistry: Used as a model compound to study glucocorticoid receptor modulation and its effects on various biochemical pathways.
Biology: Investigated for its potential to modulate stress hormone responses and reduce inflammation in cellular and animal models.
Medicine: Currently in clinical trials for the treatment of amyotrophic lateral sclerosis (ALS), where it aims to reduce inflammation and neuronal death by blocking the effects of cortisol
Mechanism of Action
Dazucorilant exerts its effects by selectively binding to the glucocorticoid receptor, preventing cortisol from activating the receptor. This blockade inhibits the cascade of molecular reactions initiated by cortisol binding, thereby reducing inflammation and neuronal death. The compound’s mechanism of action involves the modulation of glucocorticoid receptor activity, which is crucial in the body’s response to stress and inflammation .
Comparison with Similar Compounds
Dazucorilant is unique compared to other glucocorticoid receptor modulators due to its high selectivity and affinity for the receptor. Similar compounds include:
Mifepristone: Another glucocorticoid receptor antagonist used for different medical conditions.
RU-486: Known for its use in medical termination of pregnancy, also acts as a glucocorticoid receptor antagonist.
CORT-113176: Another investigational compound by Corcept Therapeutics with similar properties to this compound. This compound’s uniqueness lies in its specific application for ALS and its potential to reduce neuroinflammation and improve motor function in preclinical models.
Properties
CAS No. |
1496508-34-9 |
---|---|
Molecular Formula |
C29H22F4N4O3S |
Molecular Weight |
582.6 g/mol |
IUPAC Name |
[(4aR)-1-(4-fluorophenyl)-6-[4-(trifluoromethyl)phenyl]sulfonyl-4,5,7,8-tetrahydropyrazolo[3,4-g]isoquinolin-4a-yl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C29H22F4N4O3S/c30-22-6-8-23(9-7-22)37-26-15-21-12-14-36(41(39,40)24-10-4-20(5-11-24)29(31,32)33)18-28(21,16-19(26)17-35-37)27(38)25-3-1-2-13-34-25/h1-11,13,15,17H,12,14,16,18H2/t28-/m0/s1 |
InChI Key |
VXOBXKQLNWYQPQ-NDEPHWFRSA-N |
Isomeric SMILES |
C1CN(C[C@@]2(C1=CC3=C(C2)C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=N5)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Canonical SMILES |
C1CN(CC2(C1=CC3=C(C2)C=NN3C4=CC=C(C=C4)F)C(=O)C5=CC=CC=N5)S(=O)(=O)C6=CC=C(C=C6)C(F)(F)F |
Origin of Product |
United States |
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